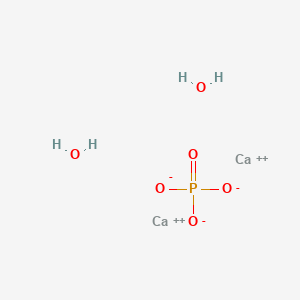

Dicalcium phosphate-dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

Ca2H4O6P+ |

|---|---|

Molecular Weight |

211.16 g/mol |

IUPAC Name |

dicalcium;phosphate;dihydrate |

InChI |

InChI=1S/2Ca.H3O4P.2H2O/c;;1-5(2,3)4;;/h;;(H3,1,2,3,4);2*1H2/q2*+2;;;/p-3 |

InChI Key |

RBLGLDWTCZMLRW-UHFFFAOYSA-K |

Canonical SMILES |

O.O.[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Foundational Role of Dicalcium Phosphate Dihydrate in Pharmaceuticals

An In-Depth Technical Guide to the Crystal Structure of Dicalcium Phosphate Dihydrate (Brushite) for Pharmaceutical Applications

Dicalcium phosphate dihydrate (CaHPO₄·2H₂O), mineralogically known as brushite, is a cornerstone excipient in the pharmaceutical industry, particularly in the manufacturing of oral solid dosage forms.[1][2] Its prevalence stems from a combination of excellent physicochemical properties, including high compressibility and good flowability, which make it ideal for direct compression tableting processes.[2][3] As a pharmaceutical excipient, it primarily functions as a diluent or filler, a binder to ensure tablet integrity, and a source of essential minerals in nutritional supplements.[1][3][4]

Beyond its role in pharmaceuticals, DCPD is a significant compound in the fields of biomaterials, where it serves as a precursor for bone cements, and in the study of pathological calcifications like kidney stones and dental calculi.[5][6][7] A comprehensive understanding of its crystal structure is therefore not merely academic; it is fundamental to controlling its material properties, optimizing its performance in drug formulations, and ensuring the stability and efficacy of the final medicinal product. This guide provides a detailed examination of the crystal structure of DCPD, the methodologies for its characterization, and the critical implications of its solid-state properties for drug development professionals.

The Crystalline Architecture of Dicalcium Phosphate Dihydrate

The physical and chemical behavior of DCPD is intrinsically linked to its specific atomic arrangement. Three forms of dicalcium phosphate are known: the dihydrate (DCPD), the anhydrous form (DCPA or monetite), and a monohydrate form.[8] The dihydrate is the most common form used in pharmaceutical tableting.

Crystallographic Properties

DCPD crystallizes in the monoclinic system with the space group Ia.[9] Its structure is characterized by a layered arrangement, containing corrugated sheets of calcium and phosphate ions (CaPO₄) held together by layers of water molecules.[9][10] This layered structure is a defining feature that influences its mechanical properties. The crystal structure was determined by X-ray crystallography and has been refined over the years.[8][10]

The bonding within the CaPO₄ sheets involves calcium ions being coordinated by oxygen atoms from the phosphate tetrahedra.[10] These sheets are then interconnected by hydrogen bonds involving the water molecules situated between them, creating a stable three-dimensional lattice.

Table 1: Crystallographic Data for Dicalcium Phosphate Dihydrate (Brushite)

| Parameter | Value | Source(s) |

|---|---|---|

| Chemical Formula | CaHPO₄·2H₂O | [6][8] |

| Molecular Weight | 172.09 g/mol | [4] |

| Crystal System | Monoclinic | [9] |

| Space Group | Ia | [9] |

| Density | 2.31 g/cm³ | [4] |

| Unit Cell Parameters | a = 5.812 Å, b = 15.180 Å, c = 6.239 Å, β = 116.42° |[9] |

Caption: Conceptual 2D diagram of bonding within a corrugated CaPO₄ sheet in the DCPD crystal lattice.

Crystal Morphology and Its Influencing Factors

The external shape of a crystal, its morphology or habit, is a critical attribute that significantly impacts the bulk powder properties required for tablet manufacturing, such as flowability and compaction.[11] DCPD typically crystallizes as thin, plate-like or prismatic crystals.[12][13]

However, the morphology is highly sensitive to the synthesis conditions. This sensitivity provides a mechanism for crystal engineering to optimize the material for pharmaceutical processing. Key factors influencing morphology include:

-

pH and Supersaturation : The pH of the crystallization medium is a dominant factor.[14] Studies have shown that different pH levels and degrees of supersaturation can lead to distinct morphologies, ranging from plate-shaped to petal-shaped agglomerates.[15]

-

Additives : The presence of other ions or molecules can inhibit or promote growth on specific crystal faces, thereby altering the final habit.[14] For instance, amino acids can inhibit the growth of DCPD through adsorption mechanisms governed by electrostatic interactions.[6][16]

Controlling these parameters allows for the production of more equidimensional crystals, which are generally preferred in the pharmaceutical industry for their superior handling and processing characteristics.[11]

Methodologies for Synthesis and Characterization

To ensure the quality and consistency of DCPD for pharmaceutical use, robust and well-understood synthesis and characterization protocols are essential.

Experimental Protocol: Synthesis by Wet Chemical Precipitation

Wet chemical precipitation is a common and scalable method for producing high-purity DCPD. The causality behind this protocol is the controlled reaction between soluble calcium and phosphate sources in a specific pH and temperature range to favor the nucleation and growth of the dihydrate phase.[8][16]

Objective: To synthesize crystalline dicalcium phosphate dihydrate (DCPD).

Materials:

-

Calcium chloride dihydrate (CaCl₂·2H₂O)

-

Dipotassium hydrogen phosphate (K₂HPO₄) or Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

Potassium hydroxide (KOH) or Ammonium hydroxide (NH₄OH) for pH adjustment

-

Hydrochloric acid (HCl) for pH adjustment

-

Deionized water

Step-by-Step Methodology:

-

Solution Preparation: Prepare separate aqueous solutions of the calcium salt (e.g., 40 mM CaCl₂) and the phosphate salt (e.g., 40 mM K₂HPO₄).[16]

-

Reaction Setup: Place the phosphate solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer and a pH probe connected to a pH-stat autotitrator.

-

pH Adjustment (Pre-reaction): Adjust the pH of the phosphate solution to a slightly acidic value (e.g., pH 5.0) using HCl or KOH as needed. This step is crucial as DCPD is the stable phase below a pH of approximately 4.8, but precipitation kinetics are favorable in the 5.0-6.5 range.[8][16]

-

Controlled Addition: Slowly add the calcium chloride solution to the stirred phosphate solution at a constant rate using a burette or pump. Maintaining a constant pH during this addition is critical to prevent the formation of other calcium phosphate phases like octacalcium phosphate or hydroxyapatite.[16] The pH-stat should be set to maintain the target pH (e.g., 5.0) by titrating with a dilute KOH solution.[16][17]

-

Aging: Once the addition is complete, allow the resulting slurry to age (stir) for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25-37 °C).[16] This aging step allows the crystals to grow and improves crystallinity. Temperatures above 60 °C should be avoided as they favor the formation of the anhydrous form (DCPA).[8][18]

-

Isolation and Washing: Filter the precipitate using a sintered glass crucible or similar filtration setup. Wash the collected solid several times with deionized water to remove any soluble by-products (e.g., KCl).

-

Drying: Dry the final product at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.[5] Higher drying temperatures can lead to the loss of hydration water and conversion to the anhydrous form, which alters the material's properties.[19]

Caption: Experimental workflow for the synthesis of DCPD via wet chemical precipitation.

Key Characterization Techniques

A multi-technique approach is necessary to fully validate the identity, purity, and morphology of the synthesized DCPD.

-

Powder X-Ray Diffraction (PXRD): This is the definitive technique for confirming the crystalline phase of the material.[20] The resulting diffraction pattern provides a unique fingerprint of the crystal structure. For DCPD, the pattern should match the standard reference (e.g., JCPDS file no. 00-011-0293).[21] The sharpness and intensity of the peaks indicate the degree of crystallinity.[22]

Table 2: Characteristic PXRD Peaks for Dicalcium Phosphate Dihydrate

| 2θ Angle (°) | Miller Indices (hkl) |

|---|---|

| 11.60 | (0 2 0) |

| 23.39 | (0 4 0) |

| 29.16 | (-1 1 2) |

| 35.45 | (-2 3 1) |

| 47.84 | (0 8 0) |

(Source: JCPDS: 00-011-0293)[21]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the sample, confirming the presence of phosphate (PO₄³⁻), hydrogen phosphate (HPO₄²⁻), and water of hydration (H₂O).[23][24] The spectrum provides complementary evidence to PXRD for phase identification.

Table 3: Key FTIR Vibrational Bands for Dicalcium Phosphate Dihydrate

| Wavenumber (cm⁻¹) | Assignment | Source(s) |

|---|---|---|

| 3544, 3489 | O-H stretching modes of water | [25] |

| 1652 | H-O-H bending mode of water | [25] |

| 1120 | P=O asymmetric stretching | [26] |

| 1060 | P=O asymmetric stretching | [26] |

| 984 | P-O stretching mode (ν₁) | [25][26] |

| 893 | P-O-H out-of-plane bending | [26] |

| 576, 527 | O-P-O bending modes (ν₄) |[25] |

-

Scanning Electron Microscopy (SEM): SEM is a vital tool for visualizing the crystal morphology and particle size distribution.[27][28] It allows researchers to directly observe the impact of synthesis parameters (pH, temperature, additives) on the crystal habit, providing critical information for process optimization and quality control.[19]

Pharmaceutical Implications: From Crystal Structure to Tablet Performance

The solid-state properties of an excipient, dictated by its crystal structure and morphology, have a profound impact on the manufacturing process and the performance of the final drug product.[11][29]

Causality: Why Crystal Properties Matter in Tableting

-

Flowability and Compressibility: The manufacturing of tablets via direct compression relies on the powder blend flowing uniformly into the die and forming a robust compact under pressure.[2] The crystal habit of DCPD is a primary determinant of these properties.[30] Irregular or needle-shaped (acicular) crystals tend to have poor flow and packing characteristics, whereas more equidimensional or granular particles flow and compress more efficiently.[11] The layered crystal structure of DCPD facilitates plastic deformation and fragmentation during compression, which contributes to its excellent tabletability.

-

Stability and Drug-Excipient Compatibility: The two molecules of water in the DCPD crystal lattice are crucial to its structure.[31] However, this hydration water can be lost under conditions of high temperature or low humidity, potentially leading to the conversion of DCPD to its anhydrous form (DCPA).[18] This transformation can alter the mechanical properties of the tablet. More critically, the released water can degrade moisture-sensitive Active Pharmaceutical Ingredients (APIs), compromising the drug's stability and shelf-life.[18] For this reason, the anhydrous form (DCPA) is often chosen as an alternative for formulations with moisture-sensitive drugs.[18]

-

Dissolution and Bioavailability: While DCPD itself is largely insoluble, its properties can influence the disintegration of the tablet and the subsequent dissolution of the API.[18] The crystal packing and tablet structure formed during compression directly affect the drug release behavior.[32][33]

Conclusion

Dicalcium phosphate dihydrate is more than a simple filler; it is a highly functional excipient whose performance is deeply rooted in its fundamental crystal structure. Its monoclinic lattice, composed of CaPO₄ sheets interleaved with water molecules, dictates its mechanical properties, while its external crystal morphology governs the bulk powder behavior essential for efficient tablet manufacturing. By understanding and controlling the synthesis parameters that influence these crystalline attributes, researchers and drug development professionals can harness the full potential of DCPD to create robust, stable, and effective solid dosage forms. The analytical techniques of PXRD, FTIR, and SEM form a self-validating system, providing the necessary tools to ensure the consistent quality of this indispensable pharmaceutical material.

References

- Controlled synthesis of dicalcium phosphate dihydrate (DCPD) from metastable solutions: insights into pathogenic calcification. (2021). National Institutes of Health.

- Controlled synthesis of dicalcium phosphate dihydrate (DCPD) from metastable solutions: insights into pathogenic calcification. (2021). ResearchGate.

- Dicalcium Phosphate Dihydrate: A Pharmaceutical Excipient You Can Trust. NINGBO INNO PHARMCHEM CO.,LTD.

- Crystalline structure of dicalcium phosphate dihydrate (DCPD). ResearchGate.

- Dicalcium phosphate dihydrate | CAS#:7789-77-7. (2025). Chemsrc.

- Dicalcium phosphate. Wikipedia.

- Physical Characterization of Dibasic Calcium Phosphate Dihydrate and Anhydrate. (2025). ResearchGate.

- Crystal structure and morphology of dicalcium phosphate dihydrate... ResearchGate.

- Comparing the physicochemical properties of dicalcium phosphate dihydrate (DCPD) and polymeric DCPD (P-DCPD) cement particles. (2021). PubMed.

- Controlled synthesis of dicalcium phosphate dihydrate (DCPD) from metastable solutions: insights into pathogenic calcification. (2021). PubMed.

- In vitro formation of dicalcium phosphate dihydrate, CaHPO4 . 2H2O (DCPD). PubMed.

- Dicalcium Phosphate Dihydrate Mineral Loaded Freeze-Dried Scaffolds for Potential Synthetic Bone Applications. MDPI.

- Morphology-Dependent Transformation of Dicalcium Phosphate Dihydrate (DCPD) to Octacalcium Phosphate (OCP) and Its Stability in Simulated Physiological Fluids. (2025). National Institutes of Health.

- Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement. National Institutes of Health.

- Supersaturation-Controlled Synthesis of Dicalcium Phosphate Dihydrate and Nanocrystalline Calcium-Deficient Hydroxyapatite. ACS Publications.

- Scanning electron micrographs of dicalcium phosphate dihydrate produced... ResearchGate.

- The crystal structure of dicalcium phosphate dihydrate, CaHPO4.2H2O. (1958). IUCr Journals.

- Crystal Structures of Calcium Orthophosphates. Karger Publishers.

- Dicalcium phosphate-dihydrate | Ca2H4O6P+. PubChem.

- FTIR spectra of triple superphosphate (a), dicalcium phosphate... ResearchGate.

- Dicalcium phosphate dihydrate International Distributor. Multichem Exports.

- The crystal structure of dicalcium phosphate dihydrate, CaHPO4.2H2O. (1958). SciSpace.

- An update on solid-state form, crystal modification and transition issues related to tablet manufacturing. (2025). ResearchGate.

- Morphology phase diagrams for DCPD crystallization under various... ResearchGate.

- The reflexes shifting of the X-ray diffraction pattern of dicalcium phosphate dihydrate when aging in the mother solution. ResearchGate.

- Comparison of Fourier transform infrared spectroscopy spectra of... ResearchGate.

- Calcium Phosphate Dihydrate: A Key Excipient for Pharma Manufacturers.

- (PDF) Comparing the physicochemical properties of dicalcium phosphate dihydrate (DCPD) and polymeric DCPD (P‐DCPD) cement particles. (2021). ResearchGate.

- Powder X-ray diffraction patterns of the products obtained from the... ResearchGate.

- Dicalcium Phosphate | Tablet Flowing Agent | Pharma Excipient. LFA Machines.

- Examples of scanning electron microscopy (SEM) images showing particles... ResearchGate.

- (PDF) Pharmaceutical Co-Crystal Tablet Formulation: An Overview. (2022). ResearchGate.

- X-ray diffraction patterns of calcium hydrogen phosphate dihydrate... ResearchGate.

- FTIR spectra of CHPD crystals (a) 0 M (b) 0.1 M (c) 0.2 M. ResearchGate.

- Physical and Chemical Properties of Calcium Phosphates for Solid State Pharmaceutical Formulations. (2025). ResearchGate.

- X-ray diffraction patterns of triple superphosphate (a), dicalcium... ResearchGate.

- Dicalcium Phosphate Dihydrate Mineral Loaded Freeze-Dried Scaffolds for Potential Synthetic Bone Applications. (2022). MDPI.

- The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. (2025). CrystEngComm (RSC Publishing).

- Characterization of phosphate dicalcium nanoparticles. Scanning... ResearchGate.

- Fourier transform infrared spectra of calcium hydrogen phosphate... ResearchGate.

- Effect of drying temperature of the dicalcium phosphate (DCP) on its X-ray diffraction patterns, spatial structure and solubility, retention of calcium and phosphorus, growth performance, tibia characteristics in broiler chickens fed diets supplemented with phytase. (2025). PubMed.

- Dicalcium Phosphate Dihydrate Mineral Loaded Freeze-Dried Scaffolds for Potential Synthetic Bone Applications. (2022). National Institutes of Health.

- Crystals and Crystallization in Drug Delivery Design. (2021). ACS Publications.

- X-ray powder diffraction patterns of calcium phosphates analyzed by the Rietveld method. PubMed.

- Dicalcium Phosphate Dihydrate Precipitation: Characterization and Crystal Growth. (2025). ResearchGate.

Sources

- 1. Dicalcium phosphate dihydrate Exporter | Dicalcium phosphate dihydrate Exporting Company | Dicalcium phosphate dihydrate International Distributor [multichemexports.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. lfatabletpresses.com [lfatabletpresses.com]

- 5. researchgate.net [researchgate.net]

- 6. Controlled synthesis of dicalcium phosphate dihydrate (DCPD) from metastable solutions: insights into pathogenic calcification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. Dicalcium phosphate - Wikipedia [en.wikipedia.org]

- 9. karger.com [karger.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. In vitro formation of dicalcium phosphate dihydrate, CaHPO4 . 2H2O (DCPD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Controlled synthesis of dicalcium phosphate dihydrate (DCPD) from metastable solutions: insights into pathogenic calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Effect of drying temperature of the dicalcium phosphate (DCP) on its X-ray diffraction patterns, spatial structure and solubility, retention of calcium and phosphorus, growth performance, tibia characteristics in broiler chickens fed diets supplemented with phytase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. X-ray powder diffraction patterns of calcium phosphates analyzed by the Rietveld method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Dicalcium Phosphate Dihydrate Mineral Loaded Freeze-Dried Scaffolds for Potential Synthetic Bone Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Morphology-Dependent Transformation of Dicalcium Phosphate Dihydrate (DCPD) to Octacalcium Phosphate (OCP) and Its Stability in Simulated Physiological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. pubs.acs.org [pubs.acs.org]

- 30. The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01170H [pubs.rsc.org]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Dicalcium Phosphate Dihydrate from Metastable Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicalcium phosphate dihydrate (DCPD), also known as brushite, is a critical calcium phosphate phase with significant implications in biomaterials, drug delivery, and pathological calcification.[1][2] Its synthesis from metastable solutions offers a controlled route to tailor crystal morphology, size, and purity, which are paramount for its application. This guide provides a comprehensive technical overview of the principles and methodologies for the synthesis of DCPD from metastable solutions. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: The Significance of Metastable Pathways in DCPD Synthesis

Calcium phosphate (CaP) compounds are central to biomineralization, forming the inorganic basis of bones and teeth.[1] However, their uncontrolled precipitation can lead to pathological conditions such as kidney stones and dental calculi.[1] Dicalcium phosphate dihydrate (CaHPO₄·2H₂O) is often the initial crystalline phase to form in these processes, particularly in acidic environments.[1][3]

Synthesizing DCPD from metastable solutions is not merely an academic exercise; it is a strategic approach to mimic physiological and pathological mineralization processes. A metastable solution is one in which the concentration of solutes exceeds the equilibrium solubility but is below the threshold required for spontaneous nucleation. This delicate thermodynamic state allows for precise control over the crystallization process, which is crucial for applications ranging from bone cements to controlled-release drug formulations.[4][5]

This guide will explore the nuances of preparing and utilizing these metastable solutions to achieve desired DCPD characteristics.

Fundamental Principles: Navigating the Thermodynamics and Kinetics

The formation of DCPD from a metastable solution is governed by a complex interplay of thermodynamic driving forces and kinetic barriers. Understanding these principles is essential for rational design of synthesis protocols.

Supersaturation: The Driving Force for Crystallization

The level of supersaturation is the primary determinant of the crystallization pathway. In the context of calcium phosphate systems, supersaturation is influenced by several factors:

-

Concentration of Calcium and Phosphate Ions: Higher concentrations increase the thermodynamic drive for precipitation.

-

pH: The pH of the solution dictates the speciation of phosphate ions (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻). DCPD formation is favored in acidic to near-neutral conditions (pH 2.0–6.0), where the HPO₄²⁻ species is prevalent.[3][6]

-

Temperature: Temperature affects the solubility of calcium phosphate phases. Increased temperature can inhibit the formation of acidic calcium phosphates like DCPD or promote their transformation to more stable phases like hydroxyapatite.[7]

-

Ionic Strength: The presence of other ions in the solution can influence the activity of calcium and phosphate ions, thereby affecting the supersaturation level.

Nucleation and Crystal Growth: The Two-Step Process of Formation

Crystallization from a metastable solution proceeds via two distinct stages:

-

Nucleation: The formation of stable crystalline nuclei from the supersaturated solution. This can occur homogeneously (spontaneous formation in the bulk solution) or heterogeneously (formation on a pre-existing surface, such as seed crystals or impurities). In metastable solutions, heterogeneous nucleation is the dominant mechanism, as the energy barrier for homogeneous nucleation is not overcome.

-

Crystal Growth: The subsequent growth of these nuclei into larger crystals. The rate of crystal growth is influenced by factors such as the degree of supersaturation, temperature, and the presence of inhibitors or promoters. Studies have shown that the crystal growth of DCPD is often surface-controlled rather than diffusion-controlled.[8]

The ability to control these two stages independently is a key advantage of using metastable solutions.

Experimental Design and Protocols

This section provides detailed, field-proven protocols for the synthesis of DCPD from metastable solutions. The causality behind each step is explained to empower researchers to adapt these methods to their specific needs.

Preparation of Metastable Calcium Phosphate Solutions

A reliable method for preparing a metastable solution is crucial for reproducible DCPD synthesis.

Protocol 1: Preparation of a Metastable Calcium Phosphate Solution

-

Reagent Preparation:

-

Prepare a 40 mM potassium dihydrogen phosphate (KH₂PO₄) solution.

-

Prepare a 40 mM calcium chloride dihydrate (CaCl₂·2H₂O) solution.

-

Prepare a 0.1 M hydrochloric acid (HCl) solution.

-

Prepare a 0.75 M potassium hydroxide (KOH) solution.

-

-

Initial Mixing:

-

In a 150 mL glass reaction vessel, place 40 mL of the 40 mM KH₂PO₄ solution.

-

Lower the pH of the phosphate solution to 3.0 using the 0.1 M HCl solution. This ensures that the solution remains undersaturated during the initial mixing phase, preventing premature precipitation.

-

Slowly add 40 mL of the 40 mM CaCl₂·2H₂O solution dropwise from a burette while stirring continuously.

-

-

Inducing Metastability:

-

To bring the solution into the metastable zone, use a pH-stat autotitrator to deliver the 0.75 M KOH solution at a controlled rate (e.g., 20 µL/min) to raise the pH to 5.0.[1][9] The slow and controlled increase in pH gradually increases the supersaturation to a level where the solution is metastable with respect to DCPD.

-

Seeded Growth of Dicalcium Phosphate Dihydrate

Seeded growth is a powerful technique to control crystal size, morphology, and to study the kinetics of crystallization.

Protocol 2: Seeded Growth of DCPD from a Metastable Solution

-

Prepare the Metastable Solution: Follow the steps outlined in Protocol 1.

-

Equilibration: Allow the metastable solution to equilibrate at the target pH (e.g., 5.0) for 30 minutes.[1]

-

Seeding: Add a known amount of DCPD seed material (e.g., 50 mg) to the metastable solution.[1] The seed crystals provide a template for heterogeneous nucleation and growth, bypassing the need for spontaneous nucleation.

-

Monitoring Crystal Growth: Maintain a constant pH using a pH-stat. The consumption of H⁺ ions during DCPD formation (Ca²⁺ + HPO₄²⁻ + 2H₂O → CaHPO₄·2H₂O) is compensated by the addition of a base (e.g., KOH). The volume of base added over time is directly proportional to the extent of crystal growth and can be used to determine the crystallization rate.[1]

-

Harvesting and Drying: After the desired reaction time, filter the solution, wash the crystals with deionized water and ethanol, and dry them at a low temperature (e.g., 60 °C) to prevent dehydration to dicalcium phosphate anhydrous (DCPA).[9]

Diagram: Experimental Workflow for Seeded DCPD Synthesis

Caption: Workflow for the seeded synthesis of DCPD from a metastable solution.

Influence of Key Experimental Parameters

The properties of the synthesized DCPD can be finely tuned by manipulating various experimental parameters.

Effect of pH

As previously mentioned, pH is a critical parameter. DCPD is the predominant phase formed under acidic or drifting pH conditions.[10] At a pH of around 5.0 to 5.4, well-crystalline plate-like crystals of DCPD are typically produced.[11] As the pH increases towards neutrality (e.g., pH 6.5), other phases such as octacalcium phosphate (OCP) or low-crystallinity hydroxyapatite (HAp) may begin to form.[3][10]

Effect of Temperature

Temperature significantly influences both the kinetics of crystallization and the stability of the resulting phase. While many syntheses are performed at room temperature (around 22-25°C), increasing the temperature can accelerate the transformation of DCPD to other, more stable calcium phosphate phases.[7][11] For instance, at 45°C and a pH of 6.5, low-crystallinity hydroxyapatite may be formed instead of DCPD.[10]

Role of Additives

The presence of additives, such as amino acids or other ions, can have a profound impact on DCPD nucleation and growth.

-

Inhibitors: Polar amino acids, for example, have been shown to inhibit DCPD growth, likely through electrostatic interactions with the charged crystal surfaces.[1][9] Phosphoserine has demonstrated a particularly strong inhibitory effect.[1]

-

Morphology Modifiers: Certain additives can alter the crystal morphology. For instance, glutamic acid has been observed to promote the clustering of DCPD crystals into a "chrysanthemum-like" morphology.[1][9]

-

Ionic Substitution: The incorporation of foreign ions into the DCPD crystal lattice can affect its stability and properties. For example, strontium can substitute for calcium in the DCPD structure over a significant concentration range.[12][13]

Table 1: Influence of Experimental Parameters on DCPD Synthesis

| Parameter | Effect on DCPD Synthesis | Key Observations |

| pH | Determines the stable calcium phosphate phase. | DCPD is favored in acidic conditions (pH < 6.0).[3] |

| Temperature | Affects reaction kinetics and phase stability. | Higher temperatures can promote the transformation of DCPD to more stable phases.[7] |

| Additives | Can inhibit or promote growth and modify morphology. | Polar amino acids can inhibit growth; glutamic acid can induce "chrysanthemum-like" clusters.[1][9] |

Characterization of Synthesized Dicalcium Phosphate Dihydrate

A multi-technique approach is essential for the comprehensive characterization of the synthesized DCPD.

Phase Identification and Purity

-

Powder X-ray Diffraction (XRD): This is the primary technique for identifying the crystalline phase(s) present in the synthesized material and assessing its crystallinity.[1][14]

-

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide complementary information on the chemical bonding and functional groups present, confirming the identity of the calcium phosphate phase.[1][14]

Morphological and Elemental Analysis

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology, size, and aggregation state of the DCPD crystals.[1][14]

-

Energy-Dispersive X-ray Spectroscopy (EDX/EDS): Often coupled with SEM, EDX provides elemental analysis, allowing for the determination of the Ca/P molar ratio.[15]

Thermal Properties

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to study the thermal stability of DCPD and its dehydration to DCPA.[16]

Diagram: Characterization Workflow for Synthesized DCPD

Caption: A typical workflow for the characterization of synthesized DCPD.

Applications in Drug Development and Beyond

The ability to synthesize DCPD with controlled properties from metastable solutions opens up a wide range of applications, particularly in the pharmaceutical and biomedical fields.

-

Controlled Drug Delivery: DCPD's biocompatibility and biodegradability make it an excellent candidate for use as an excipient in controlled-release drug formulations.[4]

-

Bone Cements and Grafts: DCPD is a key component in some self-setting calcium phosphate cements used for bone repair and regeneration.[5][17]

-

Biomimetic Coatings: The synthesis of DCPD on implant surfaces can enhance their biocompatibility and promote osseointegration.

-

Pathological Calcification Studies: By mimicking the conditions of unwanted calcification, the synthesis of DCPD from metastable solutions provides a valuable model system for studying the mechanisms of diseases such as nephrolithiasis and atherosclerosis.[1]

Conclusion: A Pathway to Precision

The synthesis of dicalcium phosphate dihydrate from metastable solutions is a sophisticated yet powerful approach that offers unparalleled control over the final product's characteristics. By understanding the fundamental principles of supersaturation, nucleation, and crystal growth, and by carefully manipulating key experimental parameters, researchers can tailor the properties of DCPD to meet the demanding requirements of a wide array of applications. This guide has provided the theoretical framework and practical protocols to empower scientists and drug development professionals to harness the potential of this versatile biomaterial. The continued exploration of metastable synthesis routes will undoubtedly lead to further innovations in materials science and medicine.

References

- Controlled synthesis of dicalcium phosphate dihydrate (DCPD) from metastable solutions: insights into pathogenic calcification. (2021).

- Controlled synthesis of dicalcium phosphate dihydrate (DCPD) from metastable solutions: insights into pathogenic calcification. (2021).

- Effect of Temperature and pH on Calcium Phosphate Precipitation.

- Supersaturation-Controlled Synthesis of Dicalcium Phosphate Dihydrate and Nanocrystalline Calcium-Deficient Hydroxyapatite.

- The Influence of Residuals Combining Temperature and Reaction Time on Calcium Phosphate Transformation in a Precipit

- Discrimination between biologically relevant calcium phosphate phases by surface-analytical techniques. (2014).

- Mechanisms and Additive Effects in the Early Stages of Calcium Phosphate Nucle

- Supersaturation-Controlled Synthesis of Dicalcium Phosphate Dihydrate and Nanocrystalline Calcium-Deficient Hydroxyapatite.

- Supersaturation-Controlled Synthesis of Dicalcium Phosphate Dihydrate and Nanocrystalline Calcium-Deficient Hydroxyapatite. (2025).

- The Nucleation and Growth of Calcium Phosph

- The Kinetics of Crystal Growth of Dicalcium Phosphate Dihydrate.

- Calcium Phosphate Phase Identification Using XPS and Time-of-Flight Cluster SIMS.

- Physical characterization of dibasic calcium phosphate dihydrate and anhydrate. Journal of Pharmaceutical Sciences, 98(3), 905-916.

- Influence of iron and temperature on the crystallization of calcium phosphates at the physiological pH. (2025).

- DICALCIUM PHOSPHATE DIHYDRATE PRECIPITATION Characteriz

- The fabrication and characterization of dicalcium phosphate dihydrate-modified magnetic nanoparticles and their performance in hyperthermia processes in vitro. PubMed.

- Use of Dicalcium Phosphate Dihydrate for Sustained Release of Highly Water Soluble Drugs. (2025).

- Additive concentration effects on dicalcium phosphate dihydrate cements prepared using monocalcium phosphate monohydrate and hydroxyap

- (PDF) Brushite: Synthesis, Properties, and Biomedical Applications.

- Fabrication and characterization of solid and porous dicalcium phosphate dihydrate-coated β-tricalcium phosph

- CHARACTERIZATION OF NANO DICALCIUM PHOSPHATE (NDCP) SYNTHESIZED BY SOL-GEL METHOD. (2015).

- Synthesis and Hydrolysis of Brushite (DCPD): The Role of Ionic Substitution. (2021).

- An X-ray absorption method for the identification of calcium phosphate species using peak height ratios.

- An X-ray absorption method for identification of calcium phosph

- Dicalcium Phosphate Dihydrate: A Pharmaceutical Excipient You Can Trust. NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis and Hydrolysis of Brushite (DCPD): The Role of Ionic Substitution. (2021).

- Effect of the temperature on the synthesis of dicalcium phosphate dihydrate.

- An X-ray absorption method for the identification of calcium phosphate species using peak-height r

- Synthesis of Brushite from Phophogypsum Industrial Waste. (2021). Biointerface Research in Applied Chemistry.

- Effect of pH level and calcination on the production of calcium phosphates by acidic route of wet precipit

- Crystallization of dicalcium phosphate dihydrate with presence of glutamic acid and arginine

- Characterization of dicalcium phosphate dihydrate cements prepared using a novel hydroxyapatite-based formul

- Synthesis and Hydrolysis of Brushite (DCPD): The Role of Ionic Substitution. (2021). CORE.

- Process for the preparation of dicalcium phosphate.

- Synthesis of Dicalcium Phosphate Used as Feed Additive for A. TSI Journals.

- Method for preparation of the supersaturated solution of calcium phosphate and the thin film of calcium phosphate crystal by using the solution.

- (PDF) Characterization of dicalcium phosphate dihydrate cements prepared using a novel hydroxyapatite-based formulation.

- Synthesis of di-calcium phosphate used as feed additive for animals from phosphate rock as potential cost effective raw material. (2014).

- Preparation and application of calcium phosph

- Comprehensive Guide to Dicalcium Phosphate: Understanding Its Role and Applic

- α-tricalcium phosphate synthesis from amorphous calcium phosphate: structural characterization and hydraulic reactivity. UPCommons.

- Calcium Orthophosphates: Crystallization and Dissolution. PMC - PubMed Central - NIH.

- Calcium phosphate supersaturated solution and preparation method of calcium phosphate crystal film using the solution.

Sources

- 1. Controlled synthesis of dicalcium phosphate dihydrate (DCPD) from metastable solutions: insights into pathogenic calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. datapdf.com [datapdf.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of dicalcium phosphate dihydrate cements prepared using a novel hydroxyapatite-based formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Influence of Residuals Combining Temperature and Reaction Time on Calcium Phosphate Transformation in a Precipitation Process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. Fabrication and characterization of solid and porous dicalcium phosphate dihydrate-coated β-tricalcium phosphate granular [erepo.usm.my]

- 15. recentscientific.com [recentscientific.com]

- 16. experts.umn.edu [experts.umn.edu]

- 17. researchgate.net [researchgate.net]

A-Z Guide to Dicalcium Phosphate Dihydrate Solubility in Aqueous Solutions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword

Dicalcium phosphate dihydrate (CaHPO₄·2H₂O), known mineralogically as brushite, is a critical material in both biological and pharmaceutical sciences. Its presence as an intermediate in bone formation and pathological calcification underscores its physiological relevance.[1] In the pharmaceutical industry, it is a widely used excipient, valued for its excellent compressibility and flowability in tablet manufacturing.[2][3][4][5] However, the aqueous solubility of this sparingly soluble salt is a complex, multifaceted subject that profoundly impacts its behavior, from dissolution kinetics in drug formulations to its role in biomineralization.

This guide provides a comprehensive exploration of the principles governing the solubility of dicalcium phosphate dihydrate (DCPD). Moving beyond simple solubility values, we will delve into the thermodynamic and kinetic aspects, the critical influence of environmental factors, and the robust methodologies required for accurate characterization. Our objective is to equip researchers and drug development professionals with the expert insights and validated protocols necessary to understand, predict, and control the solubility of DCPD in their specific applications.

The Fundamentals of DCPD Solubility: A Thermodynamic Perspective

The solubility of a sparingly soluble salt like DCPD is fundamentally described by its solubility product constant (Ksp).[6][7] This constant represents the equilibrium between the solid-state compound and its constituent ions in a saturated solution.

1.1. The Dissolution Equilibrium

The primary dissolution reaction for DCPD is:

CaHPO₄·2H₂O(s) ⇌ Ca²⁺(aq) + HPO₄²⁻(aq) + 2H₂O(l)

The thermodynamic solubility product constant (Ksp) is defined by the activities of the dissolved ions at equilibrium:

Ksp = {Ca²⁺}{HPO₄²⁻}

At 37.5 °C, a thermodynamically derived Ksp value, accounting for ion-pair formation, is approximately 2.19 x 10⁻⁷.[8][9] It is crucial to recognize that this is a constant only under defined conditions of temperature and pressure. The actual measured concentration of dissolved calcium and phosphate can vary significantly due to factors that influence ion activities and subsequent solution equilibria.

1.2. The Competing Equilibria: Why pH is the Master Variable

The hydrogen phosphate ion (HPO₄²⁻) is the conjugate base of a weak acid (H₂PO₄⁻). Consequently, it participates in pH-dependent acid-base equilibria in solution:

H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻ (pKa₂ ≈ 7.2)

HPO₄²⁻ ⇌ H⁺ + PO₄³⁻ (pKa₃ ≈ 12.3)

As the pH of the solution decreases (becomes more acidic), the concentration of H⁺ increases. According to Le Châtelier's principle, the equilibrium will shift to the left, consuming HPO₄²⁻ to form H₂PO₄⁻. This reduction in the HPO₄²⁻ concentration "pulls" the primary dissolution equilibrium of DCPD to the right, leading to a significant increase in the overall solubility of the salt.[6][10] Conversely, in alkaline conditions, the solubility decreases. This pH-dependent behavior is the single most critical factor governing DCPD solubility.[1][6][10]

Diagram: Influence of pH on DCPD Dissolution Equilibrium

Caption: DCPD dissolution and the key role of pH.

Critical Factors Modulating DCPD Solubility

While pH is paramount, other factors in the aqueous environment can significantly alter the solubility of DCPD. Understanding these is essential for replicating physiological conditions or designing robust formulation strategies.

2.1. Effect of Temperature

DCPD exhibits retrograde or inverse temperature solubility; it becomes less soluble as the temperature increases.[8][11] For instance, studies have shown that DCPD is more soluble at 25°C than at 37.5°C.[8] This is an important consideration for both in vitro experiments designed to mimic physiological conditions and for manufacturing processes where temperature fluctuations can occur. A study on the effect of drying temperature on DCP showed that increasing the temperature led to a linear reduction in its solubility in citric acid.[12][13]

2.2. Ionic Strength and Ion Pairing

The presence of other ions in solution, which determines the ionic strength, affects the activity coefficients of Ca²⁺ and HPO₄²⁻. According to Debye-Hückel theory, increasing the ionic strength of a solution decreases the activity coefficients of the ions. To maintain the constant Ksp (which is based on activities), the ionic concentrations must increase. Therefore, the molar solubility of DCPD generally increases with increasing ionic strength.

Furthermore, Ca²⁺ and the various phosphate species can form ion pairs, such as [CaHPO₄]⁰ and [CaH₂PO₄]⁺.[8][9] The formation of these soluble complexes reduces the concentration of free Ca²⁺ and HPO₄²⁻ ions in solution, thereby shifting the dissolution equilibrium to the right and increasing the overall solubility.[8][9]

2.3. Dissolution Kinetics

In many practical scenarios, particularly in drug delivery, the rate of dissolution is as important as the equilibrium solubility.[1][14] The dissolution of DCPD is a surface-controlled process. The kinetics can be influenced by factors such as:

-

Surface Area: A larger surface area (smaller particle size) will lead to a faster dissolution rate.

-

pH: The dissolution rate is highly dependent on pH, with proton-catalyzed dissolution occurring at lower pH values.[1]

-

Fluid Dynamics: The degree of agitation influences the thickness of the diffusion boundary layer at the crystal surface, affecting the transport of dissolved ions away from the surface.[15]

Methodologies for Accurate Solubility Determination

Precise and reproducible measurement of solubility is fundamental. Given its sparingly soluble nature, several validated methods are employed for DCPD.

3.1. The Gold Standard: Saturation Shake-Flask Method

The shake-flask method is widely considered the most reliable technique for determining equilibrium solubility.[16][17]

Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of DCPD solid to a series of vials containing the aqueous medium of interest (e.g., buffers of varying pH). The presence of excess solid is crucial to ensure saturation is reached and maintained.[16]

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 37°C ± 0.5°C). Agitate for a predetermined period (e.g., 24, 48, or 72 hours). The system must reach equilibrium, which should be confirmed by sampling at multiple time points (e.g., 48 and 72 hours) and ensuring the concentration has plateaued.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant. It is critical to separate the saturated solution from the undissolved solid without altering the equilibrium. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the filtrate for the total concentration of dissolved calcium and/or phosphate.

-

Verification: Measure the pH of the final saturated solution, as it may differ from the starting pH of the buffer, especially for unbuffered or weakly buffered systems.[16]

Diagram: Workflow for Shake-Flask Solubility Measurement

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. Dicalcium phosphate dihydrate Exporter | Dicalcium phosphate dihydrate Exporting Company | Dicalcium phosphate dihydrate International Distributor [multichemexports.com]

- 4. nbinno.com [nbinno.com]

- 5. lfatabletpresses.com [lfatabletpresses.com]

- 6. karger.com [karger.com]

- 7. Solubility and Solubility Product Determination of a Sparingly Soluble Salt: A First-Level Laboratory Experiment [iris.cnr.it]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. Solubility of CaHPO4 · 2H2O and Formation of Ion Pairs in the System Ca(OH)2− H3PO4 − H2O at 37.5 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio.umass.edu [bio.umass.edu]

- 11. Solubility of CaHPO4 · 2H2O in the System Ca(OH)2-H3PO4-H2O at 5, 15, 25, and 37.5 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of drying temperature of the dicalcium phosphate (DCP) on its X-ray diffraction patterns, spatial structure and solubility, retention of calcium and phosphorus, growth performance, tibia characteristics in broiler chickens fed diets supplemented with phytase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Interpretation of dissolution kinetics of dicalcium phosphate dihydrate (1992) | Jingwu Zhang | 25 Citations [scispace.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. researchgate.net [researchgate.net]

thermal decomposition of dicalcium phosphate dihydrate to monetite

An In-Depth Technical Guide to the Thermal Decomposition of Dicalcium Phosphate Dihydrate (Brushite) to Monetite

Introduction

Dicalcium phosphate dihydrate (CaHPO₄·2H₂O), mineralogically known as brushite, is a critical precursor in the synthesis of various calcium phosphate-based biomaterials. Its thermal conversion to anhydrous dicalcium phosphate (CaHPO₄), or monetite, is a process of significant interest for researchers and drug development professionals. Monetite is highly valued in the biomedical field for its use in bone cements and resorbable bone grafts, owing to its superior solubility and resorption rate compared to other calcium phosphate phases like hydroxyapatite.[1][2][3]

This technical guide provides a comprehensive exploration of the thermal decomposition of brushite to monetite. Moving beyond a simple procedural outline, this document delves into the underlying scientific mechanisms, the causality behind experimental choices, and the advanced characterization techniques required to ensure a controlled and verifiable transformation. The objective is to equip researchers with the expert insights needed to reliably produce high-purity monetite for advanced biomedical applications.

Section 1: The Scientific Principles of Brushite-to-Monetite Transformation

Understanding the thermal dehydration of brushite is not merely a matter of heating; it is a process governed by kinetics and thermodynamics where precise control of process parameters dictates the final product's phase purity and characteristics.

The Dehydration Mechanism

The conversion of brushite to monetite is fundamentally a dehydration reaction where brushite loses its two molecules of structural water. This process is not a single, abrupt event but occurs in two distinct steps.[4][5][6][7][8] The layered crystal structure of brushite is held together by hydrogen bonds mediated by these water molecules.[4][6] As thermal energy is introduced, these bonds are overcome, leading to the sequential release of water and a structural rearrangement into the triclinic monetite phase.[2]

The Amorphous Intermediate Phase

A crucial aspect of this thermal conversion is the frequent formation of an amorphous (non-crystalline) phase alongside monetite.[4][5][6][7][8] This amorphous phase is not an impurity in the traditional sense but rather an intermediate, best described as a highly disordered, hydrated monetite where some water is trapped within the disordered structure.[4][5][6] The formation and proportion of this amorphous phase are heavily dependent on the experimental conditions.

Key Factors Influencing the Transformation

The outcome of the thermal decomposition is dictated by several critical factors:

-

Heating Rate: This is arguably the most influential parameter. Slower heating rates provide more time for non-linear dehydration to occur, resulting in the formation of a greater proportion of the amorphous phase.[4][5][6][8] Conversely, faster heating rates drive the system through the dehydration temperatures more quickly, leaving less time for the disordered amorphous phase to form and favoring a more direct conversion to crystalline monetite.[5] As is common in kinetic processes, the decomposition temperatures are shifted to higher values as the heating rate increases.[9]

-

Atmosphere: The partial pressure of water vapor in the surrounding atmosphere can influence the dehydration pathway.[10][11] Performing the decomposition in a controlled atmosphere (e.g., dry N₂) ensures reproducibility.

-

Material Characteristics: The physical properties of the starting brushite powder, such as particle size and the presence of pre-existing monetite as an impurity, can affect the kinetics of the dehydration process.[10][12] Larger particles may exhibit different heat transfer characteristics, and existing monetite can act as a seed, accelerating the transformation.[10]

The following diagram illustrates the transformation pathways from brushite to its subsequent phases.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Monetite, an important calcium phosphate compound-Its synthesis, properties and applications in orthopedics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 5. researchgate.net [researchgate.net]

- 6. minsocam.org [minsocam.org]

- 7. [PDF] Thermal decomposition of brushite, CaHPO4·2H2O to monetite CaHPO4 and the formation of an amorphous phase | Semantic Scholar [semanticscholar.org]

- 8. scilit.com [scilit.com]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. Physical characterization of dibasic calcium phosphate dihydrate and anhydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Physico-geometrical kinetic insight into multistep thermal dehydration of calcium hydrogen phosphate dihydrate - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01323E [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Dicalcium Phosphate Dihydrate (CAS 7789-77-7): A Comprehensive Technical Guide for Pharmaceutical Development

This guide provides an in-depth technical overview of dicalcium phosphate dihydrate (DCPD), a widely utilized excipient in the pharmaceutical industry. Intended for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, characterization, and functional applications of DCPD, emphasizing the scientific rationale behind its use and analysis in modern drug formulation.

Introduction: The Role of Dicalcium Phosphate Dihydrate in Modern Pharmaceutics

Dicalcium phosphate dihydrate (CaHPO₄·2H₂O), also known by the mineral name Brushite, is an inorganic compound extensively used as a pharmaceutical excipient.[1] Its prevalence in tablet and capsule formulations stems from a combination of desirable properties, including excellent flowability and compressibility, making it a cornerstone of direct compression (DC) manufacturing processes.[2][3] Unlike many organic excipients, DCPD is inorganic, providing a degree of inertness and serving as a source of calcium and phosphorus.[1][4]

However, its hydrated nature presents unique challenges and considerations. The two molecules of water of crystallization are critical to its structure and properties, but their potential loss under specific environmental conditions can significantly impact drug product stability.[5][6] A thorough understanding of its material science is therefore not just advantageous but essential for robust formulation development. This guide aims to provide that understanding, bridging fundamental properties with practical, field-proven insights.

Physicochemical and Structural Properties

The utility of DCPD is intrinsically linked to its fundamental physical and chemical characteristics. These properties dictate its behavior during manufacturing and its interaction with active pharmaceutical ingredients (APIs).

Table 1: Core Physicochemical Properties of Dicalcium Phosphate Dihydrate

| Property | Value / Description | Source(s) |

| CAS Number | 7789-77-7 | [7] |

| Molecular Formula | CaHPO₄·2H₂O | [8] |

| Molecular Weight | 172.09 g/mol | [7] |

| Appearance | White, odorless, tasteless powder or crystalline solid. Occurs as monoclinic crystals. | [9] |

| Density | ~2.31 g/cm³ | [7] |

| Solubility | Practically insoluble in water and ethanol. Soluble in dilute mineral acids (e.g., HCl, HNO₃). | [9] |

| pH (aqueous slurry) | ~7.4 | [10] |

| Hygroscopicity | Non-hygroscopic at room temperature. | [2][9] |

Two primary grades of DCPD are used in the pharmaceutical industry, distinguished by their particle size:[9]

-

Milled Grade: Composed of finer particles, this grade is typically employed in wet granulation or roller compaction processes where particle size enlargement is intended.

-

Unmilled (Coarse) Grade: Featuring larger, more aggregated particles, this grade exhibits superior flow properties and is the preferred choice for direct compression formulations.[7]

Synthesis and Manufacturing: A Controlled Precipitation Approach

Pharmaceutical-grade DCPD is synthesized via a controlled aqueous precipitation reaction. The fundamental principle involves reacting a soluble calcium source with a soluble phosphate source under carefully managed conditions to ensure the desired crystalline form, purity, and particle attributes.

A common method involves the reaction of calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂) with phosphoric acid (H₃PO₄).[11][12] The control of parameters such as pH, temperature, reactant concentration, and addition rate is critical to prevent the formation of other calcium phosphate phases (e.g., anhydrous dicalcium phosphate or hydroxyapatite).[8][13]

Representative Laboratory Synthesis Protocol

The following protocol illustrates a fundamental method for DCPD synthesis.

Objective: To synthesize crystalline dicalcium phosphate dihydrate via a controlled precipitation reaction.

Materials:

-

Calcium Chloride Dihydrate (CaCl₂·2H₂O)

-

Potassium Hydrogen Phosphate (K₂HPO₄)

-

Potassium Hydroxide (KOH) solution (0.75 M)

-

Hydrochloric Acid (HCl) solution (0.1 M)

-

Deionized Water

-

Ethanol (95%)

Procedure:

-

Prepare Reactant Solutions: Prepare a 40 mM solution of CaCl₂·2H₂O and a 40 mM solution of K₂HPO₄ in deionized water.[8]

-

Initial Setup: Place 40 mL of the K₂HPO₄ solution into a 150 mL jacketed glass reaction vessel equipped with a magnetic stirrer and a pH probe.[8]

-

pH Adjustment (Undersaturation): Lower the pH of the phosphate solution to approximately 3.0 using the 0.1 M HCl solution. This ensures the solution is initially undersaturated with respect to DCPD.[8]

-

Reactant Addition: Slowly add 40 mL of the 40 mM CaCl₂·2H₂O solution to the reaction vessel dropwise from a burette while stirring continuously.[8]

-

Induce Supersaturation: Using a pH-stat autotitrator, deliver the 0.75 M KOH solution at a controlled rate (e.g., 20 µL/min) to gradually raise the pH of the mixture to a target of 5.0. This controlled pH increase brings the solution into a metastable zone, initiating nucleation.[8]

-

Aging: Allow the resulting slurry to stir and age for at least one hour at a constant temperature (e.g., 25°C) to promote crystal growth and phase purity.[8]

-

Isolation and Purification:

-

Drying: Dry the final product in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.[8]

Critical Quality Attributes and Analytical Characterization

Ensuring the quality, safety, and performance of DCPD requires a suite of analytical tests. These methods confirm identity, purity, and the critical physical properties that govern its functionality as an excipient.

Identification, Assay, and Purity (Compendial Methods)

Pharmacopeias such as the USP provide standardized methods for the basic chemical characterization of DCPD.[7][14]

Table 2: Summary of Key USP Compendial Tests for DCPD

| Test | Method Summary | Acceptance Criteria | Source(s) |

| Identification A | Dissolution in HCl followed by addition of ammonium oxalate TS. | Formation of a white precipitate (calcium oxalate). | [7][14] |

| Identification B | Dissolution in nitric acid followed by addition of ammonium molybdate TS. | Formation of a yellow precipitate (ammonium phosphomolybdate). | [14] |

| Assay | Residual titration: Dissolve sample in HCl, add a known excess of 0.05 M EDTA, adjust pH to 10, and back-titrate the excess EDTA with 0.05 M zinc sulfate using an indicator. | 98.0% - 105.0% of CaHPO₄·2H₂O | [14] |

| Loss on Ignition | Ignite sample at 800-825°C to constant weight. This measures the water of crystallization. | 24.5% - 26.5% loss | [14] |

| Acid-Insoluble Substances | Dissolve sample in HCl, filter, wash, ignite, and weigh the residue. | NMT 0.2% | [7] |

| Chloride | Dissolve in nitric acid and compare turbidity with a standard after adding silver nitrate TS. | NMT 0.25% | [14] |

| Sulfate | Dissolve in HCl and compare turbidity with a standard after adding barium chloride TS. | NMT 0.5% | [14] |

Solid-State Characterization

The solid-state properties of DCPD are paramount to its performance and stability. Thermal analysis and X-ray diffraction are indispensable tools for this evaluation.

Causality: The primary stability concern for DCPD is the loss of its two water molecules of crystallization, which converts it to dicalcium phosphate anhydrous (DCPA).[5][6] This transformation can release free water into a formulation, potentially degrading moisture-sensitive APIs or altering the tablet's mechanical properties.[9][15] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to precisely characterize this dehydration process.

-

TGA measures the change in mass as a function of temperature. For DCPD, TGA reveals distinct mass loss steps corresponding to the release of surface water and then the two molecules of lattice water.[16] The theoretical mass loss for the complete dehydration to DCPA is approximately 20.9%.

-

DSC measures the heat flow into or out of a sample as it is heated. The dehydration of DCPD is an endothermic process, which appears as a distinct peak or series of peaks in the DSC thermogram.[5][17]

Protocol: Thermal Gravimetric Analysis (TGA) of DCPD

-

Instrument: Calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the DCPD powder into a standard TGA pan (e.g., aluminum or platinum).

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Heating Rate: A standard rate of 10 K/min is typically used for characterization.[16]

-

Temperature Range: Heat from ambient temperature (e.g., 25°C) to 300°C.

-

-

Analysis: Observe the TGA curve for mass loss steps. The primary dehydration typically occurs in the range of 100-220°C.[16] Calculate the percentage mass loss and correlate it with the theoretical water content.

Causality: XRPD is the definitive technique for confirming the crystalline phase of the material. It can distinguish between DCPD, DCPA, and other calcium phosphate impurities.[5][8] The diffraction pattern is a unique fingerprint of the crystal lattice. For DCPD, characteristic diffraction peaks are observed at 2θ values of approximately 11.6°, 20.9°, 23.4°, and 29.2°.[2]

Protocol: X-Ray Powder Diffraction (XRPD) Analysis of DCPD

-

Instrument: A powder X-ray diffractometer with Cu-Kα radiation.

-

Sample Preparation: Pack the DCPD powder into a sample holder, ensuring a flat, smooth surface.

-

Experimental Parameters:

-

Analysis: Compare the resulting diffractogram to a reference pattern from a database (e.g., JCPDS: 00-011-0293) to confirm the phase identity and assess for the presence of crystalline impurities like DCPA.[2]

Powder Flow Characterization

Causality: For direct compression tableting, consistent and predictable powder flow from the hopper into the die cavity is non-negotiable. Poor flow can lead to variations in tablet weight and content uniformity, which are critical quality attributes. The flow properties of DCPD are assessed using compendial methods that measure how the powder packs under different conditions.[19]

Table 3: Indices for Powder Flow Characterization (Based on USP <616>)

| Parameter | Formula | Flow Character Interpretation | Source(s) |

| Carr's Index (CI) | 100 × (Tapped Density - Bulk Density) / Tapped Density | ≤ 10: Excellent11-15: Good16-20: Fair21-25: Passable> 26: Poor | [19][20] |

| Hausner Ratio (HR) | Tapped Density / Bulk Density | 1.00-1.11: Excellent1.12-1.18: Good1.19-1.25: Fair1.26-1.34: Passable> 1.35: Poor | [19][20] |

Protocol: Determination of Bulk and Tapped Density (per USP <616> Method I)

-

Apparatus: A 250-mL graduated cylinder and a mechanical tapped density tester capable of a 14 ± 2 mm drop at a nominal rate of 300 drops per minute.[19]

-

Sample Preparation: Pass a sufficient quantity of DCPD through a 1.0-mm (No. 18) screen to break up agglomerates.

-

Bulk Density Measurement:

-

Weigh approximately 100 g of the sample (M) and introduce it into the dry 250-mL cylinder without compacting.[19]

-

Carefully level the powder surface and read the unsettled apparent volume (V₀).

-

Calculate Bulk Density = M / V₀.

-

-

Tapped Density Measurement:

-

Place the cylinder containing the sample on the tapped density tester.

-

Perform an initial 500 taps and read the volume (Vₐ).[19]

-

Perform an additional 750 taps (for a total of 1250) and read the volume (Vₑ).

-

If the difference between Vₐ and Vₑ is greater than 2%, continue tapping in increments of 1250 until the difference between successive measurements is less than 2%.

-

Record the final tapped volume (Vբ).

-

Calculate Tapped Density = M / Vբ.

-

-

Calculation: Use the measured bulk and tapped densities to calculate the Carr's Index and Hausner Ratio.

Stability and API Compatibility

The chemical stability of DCPD is generally high, as it is an inert inorganic salt.[8] The primary concern is physical stability related to dehydration and its potential for chemical interaction with the API.

The Dehydration Challenge

As established, the loss of water of crystallization is the most significant stability risk associated with DCPD. This process is accelerated by high temperatures and, counterintuitively, by high humidity, which can facilitate the phase transformation.[6][9]

API Incompatibility

While relatively inert, the slightly alkaline nature of DCPD can create a microenvironmental pH that may be incompatible with certain APIs.

-

Acidic Drugs: DCPD can react with acidic APIs, potentially leading to degradation.

-

Moisture-Sensitive APIs: The release of water during dehydration can hydrolyze labile functional groups. A notable example is the incompatibility with APIs containing carbamate groups, where the presence of water from DCPD can lead to significant degradation over the product's shelf-life.[15]

-

Prednisone: Studies have shown that thorough mixing of micronized prednisone with DCPD can lead to the formation of agglomerates that hinder complete drug dissolution.[12]

Protocol: Excipient Compatibility Screening (DSC)

-

Objective: To perform a rapid screen for potential physical interactions between an API and DCPD.

-

Sample Preparation:

-

Prepare a 1:1 (w/w) physical mixture of the API and DCPD.

-

Gently blend the powders using a spatula or in a vial.

-

-

DSC Analysis:

-

Run a DSC thermogram for the pure API, pure DCPD, and the 1:1 physical mixture under identical conditions (e.g., 10 K/min heating rate in a nitrogen atmosphere).

-

-

Interpretation:

-

Compare the thermogram of the mixture to the individual components.

-

The absence of the API's melting endotherm, a significant shift in its peak temperature, or the appearance of new thermal events can indicate a potential interaction that warrants further investigation by a more specific technique like HPLC.[9]

-

Conclusion

Dicalcium phosphate dihydrate is a high-performance, cost-effective excipient that is indispensable for direct compression tableting. Its excellent flow and compaction properties provide a robust foundation for solid dosage form development. However, its status as a hydrated salt necessitates a rigorous, science-driven approach to formulation. Formulation scientists must leverage analytical techniques such as TGA, DSC, and XRPD to understand the specific properties of their DCPD source and to proactively manage the risks associated with dehydration and potential API incompatibilities. By doing so, the full benefits of this versatile excipient can be realized, leading to the development of stable, effective, and manufacturable drug products.

References

-

Mylius, C., et al. (2021). Controlled synthesis of dicalcium phosphate dihydrate (DCPD) from metastable solutions: insights into pathogenic calcification. National Institutes of Health. Available at: [Link]

-

ASTM International. (2014). Standard Test Method for Bulk Solids Characterization by Carr Indices (ASTM D6393-14). Available at: [Link]

-

Patel, S., et al. (2014). To study physical compatibility between dibasic calcium phosphate and cohesive actives using powder rheometer and thermal methods. Drug Development and Industrial Pharmacy. Available at: [Link]

-

Rami Reddy, B., & R. V. S. C. Rao. (2009). Physical characterization of dibasic calcium phosphate dihydrate and anhydrate. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Al-Kaisy, E., et al. (2022). Dicalcium Phosphate Dihydrate Mineral Loaded Freeze-Dried Scaffolds for Potential Synthetic Bone Applications. MDPI. Available at: [Link]

- United States Pharmacopeia. General Chapters: <616> BULK DENSITY AND TAPPED DENSITY. USP29-NF24.

-

Vivion. Dicalcium Phosphate FAQs for Wholesale Manufacturers. Available at: [Link]

- Budavari, S., ed. (1989). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. 11th ed. Rahway, NJ: Merck & Co., Inc.

-

United States Pharmacopeia. USP Monographs: Anhydrous Dibasic Calcium Phosphate. Available at: [Link]

-

Sadeghi, F., et al. (2021). Effect of drying temperature of the dicalcium phosphate (DCP) on its X-ray diffraction patterns, spatial structure and solubility, retention of calcium and phosphorus, growth performance, tibia characteristics in broiler chickens fed diets supplemented with phytase. National Institutes of Health. Available at: [Link]

-

Wu, Y., et al. (2011). Physical Characterization of Dibasic Calcium Phosphate Dihydrate and Anhydrate. ResearchGate. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Calcium Phosphate Dihydrate: A Key Excipient for Pharma Manufacturers. Available at: [Link]

-

United States Pharmacopeia. <616> BULK DENSITY AND TAPPED DENSITY OF POWDERS. Available at: [Link]

-

Al-Sanabra, O. M. (2015). Preparation of Calcium Phosphate Via Precipitation Technique. Eng. & Tech. Journal. Available at: [Link]

- United States Pharmacopeia.

-

Al-Hayali, M. M., & Al-Meshal, M. A. (2017). Potential Reactivity of Calcium Phosphate Excipients with Carbamate Functionality of Active Pharmaceutical Ingredients. ResearchGate. Available at: [Link]

-

United States Pharmacopeia. (2011). Dibasic Calcium Phosphate Dihydrate. Available at: [Link]

- Japanese Pharmacopoeia.

- Hignett, T. P. (1951). Method for the production of dicalcium phosphate. Google Patents.

-

El-Didamony, H. et al. (1998). PREPARATION OF FEED GRADE DICALCIUM PHOSPHATE FROM COMMERCIAL PHOSPHORIC ACID. The Distant Reader. Available at: [Link]

-

Landin, M., et al. (2005). DSC (-) and TGA (-) Thermograms for Each of the Four Tablet... ResearchGate. Available at: [Link]

-

NETZSCH Analyzing & Testing. (2020). Dehydration Kinetics and Long-Term Predictions for Calcium Hydrogen Phosphate Dihydrate. Available at: [Link]

-

Van Kamp, H. V., et al. (1986). Drug-excipient interactions resulting from powder mixing. III: Solid state properties and their effect on drug dissolution. International Journal of Pharmaceutics. Available at: [Link]

-

Dicalcium-Phosphates- Process, Technology, Applications, Patent, Products, Consultants, Company Profiles, Reports. Primary Information Services. Available at: [Link]

Sources

- 1. US5427756A - Process for the preparation of a dicalcium phosphate dihydrate suitable for use in toothpastes - Google Patents [patents.google.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. uspnf.com [uspnf.com]

- 4. drugfuture.com [drugfuture.com]

- 5. Physical characterization of dibasic calcium phosphate dihydrate and anhydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. drugfuture.com [drugfuture.com]

- 8. Controlled synthesis of dicalcium phosphate dihydrate (DCPD) from metastable solutions: insights into pathogenic calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. To study physical compatibility between dibasic calcium phosphate and cohesive actives using powder rheometer and thermal methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. usp.org [usp.org]

- 11. distantreader.org [distantreader.org]

- 12. Drug-excipient interactions resulting from powder mixing. III: Solid state properties and their effect on drug dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. ftp.uspbpep.com [ftp.uspbpep.com]

- 15. researchgate.net [researchgate.net]

- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 17. researchgate.net [researchgate.net]

- 18. Effect of drying temperature of the dicalcium phosphate (DCP) on its X-ray diffraction patterns, spatial structure and solubility, retention of calcium and phosphorus, growth performance, tibia characteristics in broiler chickens fed diets supplemented with phytase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ftp.uspbpep.com [ftp.uspbpep.com]

- 20. matestlabs.com [matestlabs.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Dicalcium Phosphate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicalcium phosphate dihydrate (CaHPO₄·2H₂O), also known as brushite, is a widely utilized excipient in the pharmaceutical industry and a key biomaterial in medical applications.[1][2] Its prevalence stems from a unique combination of physical and chemical properties, including its compaction behavior, flowability, and biocompatibility. This guide provides a comprehensive exploration of these characteristics, offering insights into its molecular structure, solubility, thermal stability, and surface properties. Furthermore, it delves into the practical implications of these properties in drug formulation and development, presenting experimental protocols for characterization and analysis. The aim is to equip researchers and formulation scientists with the foundational knowledge required to effectively harness the potential of dicalcium phosphate dihydrate in their work.

Introduction: The Significance of Dicalcium Phosphate Dihydrate in Pharmaceutical Sciences

Dicalcium phosphate dihydrate (DCPD) is a member of the calcium phosphate family, a group of minerals that are fundamental components of biological tissues such as bones and teeth.[2] In the pharmaceutical realm, DCPD is primarily recognized for its role as a versatile excipient.[1][3][4] Excipients are inactive substances formulated alongside the active pharmaceutical ingredient (API) of a medication, serving various purposes from aiding the manufacturing process to enhancing drug stability and bioavailability.

DCPD's utility is particularly pronounced in the production of oral solid dosage forms, such as tablets and capsules.[1][4] Its excellent compressibility and flow properties make it an ideal filler and binder, facilitating the efficient production of uniform and robust tablets.[3][4][5] Moreover, its non-hygroscopic nature contributes to the stability of moisture-sensitive APIs.[6][7] Beyond its role as an excipient, the biocompatibility and resorbability of DCPD have led to its investigation and use in bone cements and scaffolds for tissue regeneration.[1][8]

This guide will systematically unpack the core physical and chemical attributes of DCPD, providing a detailed understanding of why it remains a material of choice for many pharmaceutical applications.

Molecular and Crystal Structure: The Foundation of DCPD's Properties

The macroscopic properties of dicalcium phosphate dihydrate are intrinsically linked to its atomic arrangement and crystal structure. A thorough understanding of this structure is paramount for predicting its behavior in various formulation and physiological environments.

Chemical Composition and Nomenclature

The chemical formula for dicalcium phosphate dihydrate is CaHPO₄·2H₂O, indicating that each formula unit consists of one calcium ion (Ca²⁺), one hydrogen phosphate ion (HPO₄²⁻), and two water molecules (H₂O).[1] It is also referred to as dibasic calcium phosphate dihydrate or calcium monohydrogen phosphate dihydrate.[1] The "di" prefix in the common name arises from the formation of the HPO₄²⁻ anion, which involves the removal of two protons from phosphoric acid (H₃PO₄).[1]

Crystal System and Morphology